molecular formula C41H36ClN9 B13419132 N-Trityl Losartan Azide

N-Trityl Losartan Azide

Cat. No.: B13419132
M. Wt: 690.2 g/mol
InChI Key: YWAIMMYICGFXDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Trityl Losartan Azide: is a derivative of Losartan, an angiotensin II receptor antagonist commonly used to treat hypertension. The compound features a trityl (triphenylmethyl) group and an azide functional group, which are significant in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Trityl Losartan Azide typically involves the protection of the Losartan molecule with a trityl group, followed by the introduction of an azide group. The trityl protection is usually achieved using trityl chloride in the presence of a base such as pyridine. The azide group can be introduced using sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The process is designed to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-Trityl Losartan Azide is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its unique functional groups make it a valuable reagent in organic synthesis .

Biology and Medicine: The compound is studied for its potential use in drug delivery systems and as a precursor for biologically active molecules. Its ability to form stable intermediates makes it useful in the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of advanced materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of N-Trityl Losartan Azide involves its interaction with specific molecular targets. The trityl group provides stability and protection to the molecule, while the azide group can participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and react with specific substrates .

Comparison with Similar Compounds

    Losartan: The parent compound, used primarily for treating

Properties

Molecular Formula

C41H36ClN9

Molecular Weight

690.2 g/mol

IUPAC Name

5-[2-[4-[[5-(azidomethyl)-2-butyl-4-chloroimidazol-1-yl]methyl]phenyl]phenyl]-2-trityltetrazole

InChI

InChI=1S/C41H36ClN9/c1-2-3-23-38-45-39(42)37(28-44-48-43)50(38)29-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-46-49-51(47-40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27H,2-3,23,28-29H2,1H3

InChI Key

YWAIMMYICGFXDG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CN=[N+]=[N-])Cl

Origin of Product

United States

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